molecular formula C19H15Cl2NO2S B2803634 2,5-dichloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide CAS No. 2380190-25-8

2,5-dichloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide

Cat. No. B2803634
CAS RN: 2380190-25-8
M. Wt: 392.29
InChI Key: MAXSMPCLHYSEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The exact mechanism of action of 2,5-dichloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting specific enzymes or proteins in the target cells.
Biochemical and Physiological Effects:
Studies have shown that 2,5-dichloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses. In addition, it has been reported to have herbicidal and insecticidal effects by disrupting the normal physiological processes in the target organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dichloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide in lab experiments is its high potency and specificity towards the target cells or organisms. However, the compound may also exhibit cytotoxicity towards normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2,5-dichloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide. One of the potential applications is in the development of novel antitumor drugs that can target specific types of cancer cells. In addition, the compound may also have potential as a therapeutic agent for inflammatory diseases and viral infections. Further studies are also needed to explore the potential of this compound in agriculture and material science.

Synthesis Methods

The synthesis of 2,5-dichloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide involves the reaction of 2,5-dichlorobenzoic acid with 4-(thiophen-2-yl)phenylacetic acid in the presence of thionyl chloride. The resulting product is then treated with 2-amino-2-(hydroxymethyl)-1,3-propanediol to obtain the final compound.

Scientific Research Applications

2,5-dichloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In agriculture, it has been reported to have herbicidal and insecticidal properties. In material science, it has been used as a building block for the synthesis of various functional materials.

properties

IUPAC Name

2,5-dichloro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2S/c20-14-7-8-16(21)15(10-14)19(24)22-11-17(23)12-3-5-13(6-4-12)18-2-1-9-25-18/h1-10,17,23H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXSMPCLHYSEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide

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